(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone
Beschreibung
The compound "(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone" features a complex bicyclic scaffold combined with a propargyl-substituted piperidine moiety. Its structure includes:
- A 3-azabicyclo[3.1.0]hexane core with 6,6-dimethyl substituents, which imposes rigidity and stereochemical constraints.
- A methanone bridge linking the bicyclic system to a 1-prop-2-ynylpiperidin-4-yl group, introducing an alkyne functional group that may confer reactivity or serve as a pharmacophore.
Eigenschaften
IUPAC Name |
(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-7-17-8-5-12(6-9-17)15(19)18-10-13-14(11-18)16(13,2)3/h1,12-14H,5-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAZYCJLZDVKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CN(C2)C(=O)C3CCN(CC3)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone is a synthetic organic molecule that has gained attention due to its potential biological applications, particularly in the realm of antiviral therapies. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C17H24N2O
- Molecular Weight : 260.37 g/mol
- CAS Number : 1423734-88-6
Synthesis
The synthesis of this compound often involves complex organic reactions, including cyclization and functional group modifications. The precursor compound, 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, is critical in the synthesis of various pharmaceutical agents, including protease inhibitors used in treating viral infections such as COVID-19.
Synthetic Route Example
A typical synthetic route may include:
- Starting Material : 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane.
- Reagents : Appropriate coupling agents and solvents.
- Conditions : Controlled temperature and pressure to facilitate the reaction.
Biological Activity
The primary biological activity of (6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone is its role as a protease inhibitor, particularly against the SARS-CoV-2 virus.
This compound acts by inhibiting the 3C-like protease of SARS-CoV-2, which is essential for viral replication. By blocking this enzyme, the compound effectively reduces viral load and inhibits the progression of COVID-19.
Case Studies and Research Findings
-
Antiviral Efficacy :
- In vitro studies have demonstrated that compounds similar to (6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone exhibit significant antiviral activity against SARS-CoV and other coronaviruses .
- A study reported that nirmatrelvir (PF-07321332), which contains this structure, showed a marked reduction in viral replication in animal models .
- Pharmacokinetics :
Data Table: Biological Activity Overview
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
- Core Structure : A 3-azabicyclo[3.1.1]heptan-6-one system, differing from the target compound in ring size ([3.1.1] vs. [3.1.0]) and ketone position.
- Substituents : A benzyl group at the 3-position, contrasting with the dimethyl and prop-2-ynylpiperidinyl groups in the target compound.
- Applications : This compound is highlighted as a medicinal chemistry building block, likely for its ability to modulate receptor binding through aromatic interactions .
Key Differences :
- The target compound’s smaller bicyclo[3.1.0]hexane system may enhance metabolic stability compared to the heptanone core.
Azabicyclo Compounds in Agrochemicals
Procymidone and Vinclozolin
- Core Structure : 3-azabicyclo[3.1.0]hexane derivatives with dichlorophenyl substituents and dione functionalities .
- Substituents: Dichlorophenyl groups and oxazolidinedione/dione moieties, contrasting with the target compound’s alkyne-piperidine and methanone groups.
- Applications : These compounds are fungicides, leveraging their dichlorophenyl groups for antifungal activity .
Key Differences :
- The target compound lacks the electron-withdrawing chlorine substituents and dione rings critical for pesticidal activity.
Spectroscopic and Analytical Considerations
- NMR Spectroscopy : As demonstrated in the structural elucidation of Zygocaperoside and Isorhamnetin-3-O glycoside , 1H-NMR and 13C-NMR would resolve the bicyclic and piperidine protons/carbons. The dimethyl groups at C6 would appear as singlets, while the prop-2-ynyl group would show characteristic alkynic signals.
- UV Spectroscopy : Useful for detecting conjugated systems, though the target compound’s saturated bicyclic core may limit UV activity .
Comparative Data Table
Research Implications and Gaps
- Pharmacological Profiling: The target compound’s structural novelty necessitates in vitro studies to assess receptor binding, cytotoxicity, and metabolic stability, following approaches used for related azabicyclo derivatives .
- Synthetic Accessibility : The prop-2-ynylpiperidinyl group may pose synthetic challenges; methods for analogous compounds (e.g., propargylamine couplings) could be adapted .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Condition Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 60–100°C | >80°C reduces stereopurity | |
| Catalyst | NaOAc vs. H2SO4 | NaOAc improves selectivity | |
| Purification | Silica gel (pet ether:EA) | 4:1 ratio optimal for Rf 0.85 |
Q. Table 2: Analytical Validation Criteria
| Parameter | Acceptable Range | Method | Reference |
|---|---|---|---|
| Linearity | R² ≥0.99 | LC-MS/MS (5–500 ng/mL) | |
| Precision (RSD%) | Intra-day <15%, Inter-day <20% | Triplicate injections | |
| LOD/LOQ | 1 ng/mL / 5 ng/mL | Signal-to-noise ≥3/10 |
Key Considerations for Researchers
- Stereochemical Complexity : The bicyclo[3.1.0] system necessitates chiral analysis to avoid misinterpreting pharmacological data.
- Data Reproducibility : Standardize synthetic protocols (e.g., anhydrous conditions) and biological assays (e.g., cell passage number).
- Ethical Compliance : Adhere to institutional guidelines for handling reactive intermediates (e.g., propiolic acid derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
